molecular formula C10H5F2NO2 B13249894 5,7-Difluoroisoquinoline-1-carboxylic acid

5,7-Difluoroisoquinoline-1-carboxylic acid

Cat. No.: B13249894
M. Wt: 209.15 g/mol
InChI Key: AQZCKTQFDYPEME-UHFFFAOYSA-N
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Description

5,7-Difluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 5,7-Difluoroisoquinoline-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and substituted isoquinolines, each with unique chemical and biological properties.

Scientific Research Applications

5,7-Difluoroisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms at the 5 and 7 positions of the isoquinoline ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other fluorinated isoquinoline derivatives.

Properties

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

5,7-difluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5F2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)

InChI Key

AQZCKTQFDYPEME-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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